7H-Cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine, 8,9-dihydro-2-(3-pyridinyl)-
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Overview
Description
2-(3-pyridyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of a broader class of triazolopyrimidines, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-pyridyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrimidine derivatives with triazole precursors under acidic or basic conditions . The Dimroth rearrangement is often employed in the synthesis, which involves protonation, ring opening, tautomerization, and ring closure steps .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of high-purity starting materials, optimizing reaction conditions for yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-pyridyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazolopyrimidines .
Scientific Research Applications
2-(3-pyridyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(3-pyridyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine primarily involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent activity against adenosine receptors.
Uniqueness
2-(3-pyridyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific structural features that confer high selectivity and potency towards CDK2 inhibition. This selectivity makes it a promising candidate for targeted cancer therapies .
Properties
Molecular Formula |
C13H11N5 |
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Molecular Weight |
237.26 g/mol |
IUPAC Name |
4-pyridin-3-yl-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene |
InChI |
InChI=1S/C13H11N5/c1-4-10-11(5-1)15-8-18-13(10)16-12(17-18)9-3-2-6-14-7-9/h2-3,6-8H,1,4-5H2 |
InChI Key |
WIFJZGJTLBQUOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=CN3C2=NC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
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